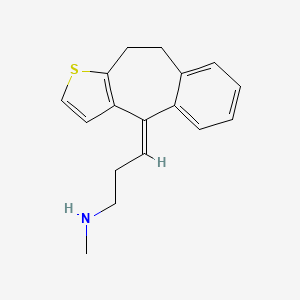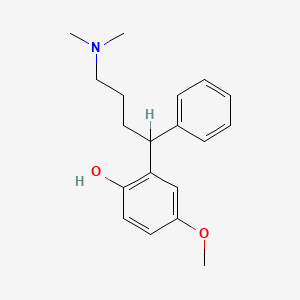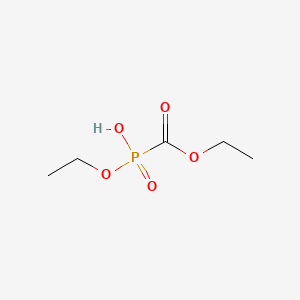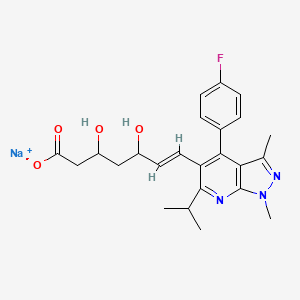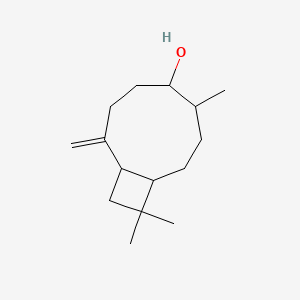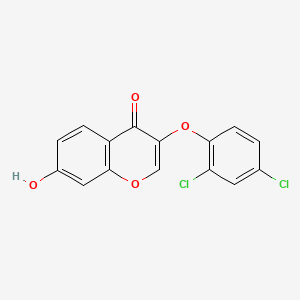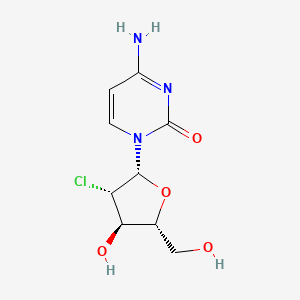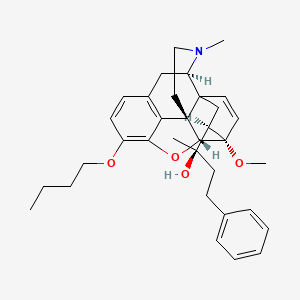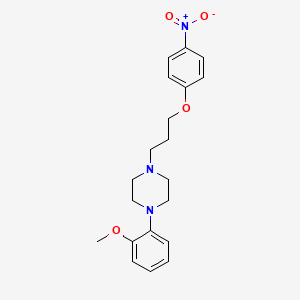
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances. The specific structure of this compound, with its methoxyphenyl and nitrophenoxy groups, suggests potential unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multiple steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 2-methoxyphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-(4-nitrophenoxy)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Methoxy Group: Formation of the corresponding aldehyde or carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and nitrophenoxy groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the combination of its methoxyphenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
84344-55-8 |
|---|---|
Molekularformel |
C20H25N3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-20-6-3-2-5-19(20)22-14-12-21(13-15-22)11-4-16-27-18-9-7-17(8-10-18)23(24)25/h2-3,5-10H,4,11-16H2,1H3 |
InChI-Schlüssel |
JBCLEFAVLCKJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



